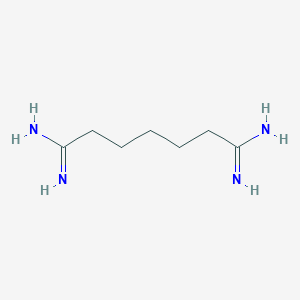
Heptanediimidamide
Beschreibung
Eigenschaften
CAS-Nummer |
167276-67-7 |
|---|---|
Molekularformel |
C7H16N4 |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
InChI-Schlüssel |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
Kanonische SMILES |
C(CCC(=N)N)CCC(=N)N |
Synonyme |
1,5-DIAMIDINOPENTANE |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für Vebreltinib umfassen mehrere Schritte. Die Herstellung beginnt typischerweise mit der Synthese der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die industriellen Produktionsverfahren sind so konzipiert, dass eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet ist. Spezielle Details zu den Syntheserouten und Reaktionsbedingungen sind oft proprietär und werden nicht öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
Vebreltinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vebreltinib wirkt durch Hemmung der abnormen Aktivierung der HGF/c-MET-Achse, eines wichtigen Weges, der an Tumorwachstum, -proliferation und der Entwicklung von Resistenz gegen bestimmte zielgerichtete Therapien beteiligt ist. Es ist ein ATP-kompetitiver Inhibitor mit einem Ki von etwa 2,2 nM für rekombinante MET-Kinase. Vebreltinib hemmt die native Form der aktivierten MET mit einem IC50 von 0,52 nM, was eine exquisite Selektivität im KINOMEscan-Selektivitätspanel zeigt.
Wirkmechanismus
Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares Heptanediimidamide with select heptane derivatives and related compounds, based on data from and :
Key Observations:
- Chain Length Effects : this compound’s seven-carbon backbone distinguishes it from shorter analogs like pentanediimidamide (C₅). Longer chains may influence solubility, melting points, and coordination chemistry due to increased hydrophobicity and steric effects .
- Functional Group Differences : Compared to 1,7-heptanediol (diol groups), this compound’s imidamide moieties confer stronger hydrogen-bonding and metal-chelating capabilities, akin to amidine ligands used in catalysis (e.g., phosphine-alkene hybrids in ).
Regulatory and Industrial Relevance
For instance, heparinoid gels () undergo rigorous efficacy and safety assessments under EMA/CHMP guidelines.
- Quality Data : Purity, stability, and impurity profiles.
- Functional Studies : Coordination chemistry performance vs. established ligands (e.g., phosphine-alkene systems in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


